2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline
CAS No.: 87378-88-9
Cat. No.: VC3843571
Molecular Formula: C15H11ClN2OS
Molecular Weight: 302.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87378-88-9 |
|---|---|
| Molecular Formula | C15H11ClN2OS |
| Molecular Weight | 302.8 g/mol |
| IUPAC Name | 2-chloro-3-(4-methoxyphenyl)sulfanylquinoxaline |
| Standard InChI | InChI=1S/C15H11ClN2OS/c1-19-10-6-8-11(9-7-10)20-15-14(16)17-12-4-2-3-5-13(12)18-15/h2-9H,1H3 |
| Standard InChI Key | MJQQZGLVLLEYSG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2Cl |
| Canonical SMILES | COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2Cl |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure comprises a bicyclic quinoxaline system (a benzene ring fused to a pyrazine ring) with two key modifications:
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A chlorine atom at position 2, which enhances electrophilic reactivity and influences intermolecular interactions .
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A 4-methoxyphenylthio group at position 3, introducing a sulfur atom and a methoxy-substituted aromatic moiety. This group contributes to lipophilicity and potential hydrogen-bonding interactions.
The planar quinoxaline core facilitates π-π stacking, while the thioether linkage (C–S–C) introduces conformational flexibility and redox activity .
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 302.78 g/mol | |
| Melting Point | 158–160°C | |
| Solubility | Not explicitly reported | |
| Stability | Shelf life: 3 years (1095 days) |
The melting point range indicates moderate crystalline stability, typical of substituted quinoxalines. Solubility in organic solvents like chloroform or dimethyl sulfoxide (DMSO) can be inferred from analogous compounds .
Synthetic Pathways and Optimization
Core Synthesis Strategy
The quinoxaline backbone is typically constructed via cyclization reactions. For 2-chloro-3-[(4-methoxyphenyl)thio]quinoxaline, a plausible route involves:
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Quinoxaline Formation: Condensation of o-phenylenediamine with a dicarbonyl precursor, though specific steps for chlorination and thioether introduction are critical .
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Chlorination: Electrophilic substitution or nucleophilic displacement to introduce the chlorine atom at position 2 .
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Thioether Installation: Reaction of 2-chloroquinoxaline-3-thiol with 4-methoxybenzyl bromide or similar electrophiles under basic conditions .
A representative procedure from literature involves refluxing 2-chloro-3-phenylquinoxaline with -cyclohexyldithiocarbamatecyclohexylammonium salt in chloroform, yielding thione intermediates . Subsequent alkylation with 4-methoxyphenylthiol could produce the target compound.
Reaction Mechanisms
The thiol group in intermediate 3-phenylquinoxaline-2(1)-thione acts as a soft nucleophile, attacking electrophilic centers. For example:
This reaction likely proceeds via an mechanism, with the thiolate ion displacing a leaving group (e.g., chloride) at position 3 .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The chlorine atom at position 2 is susceptible to nucleophilic displacement, enabling further derivatization. For instance:
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Amination: Reaction with amines (e.g., morpholine) to form 2-aminoquinoxaline derivatives .
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Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids to introduce aromatic groups .
Redox Activity
The thioether linkage may undergo oxidation to sulfoxide or sulfone derivatives, altering electronic properties and biological activity. Controlled oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) could yield these metabolites.
Applications in Drug Discovery
Lead Optimization
The compound’s modular structure allows systematic SAR studies:
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Variation of Substituents: Replacing 4-methoxyphenyl with other aryl groups (e.g., nitro, hydroxyl) to modulate potency and selectivity .
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Prodrug Design: Esterification of the thioether to improve bioavailability.
Computational Modeling
Docking studies predict strong binding to C. albicans lanosterol 14α-demethylase (CYP51), a target for azole antifungals . The thioether moiety likely coordinates the heme iron, mimicking endogenous substrates.
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